molecular formula C20H36N2O6 B15132488 (1R,2R,3S,4S)-Methyl 3-((S)-1-acetamido-2-ethylbutyl)-4-((tert-butoxycarbonyl)amino)-2-hydroxycyclopentanecarboxylate(relative)

(1R,2R,3S,4S)-Methyl 3-((S)-1-acetamido-2-ethylbutyl)-4-((tert-butoxycarbonyl)amino)-2-hydroxycyclopentanecarboxylate(relative)

Cat. No.: B15132488
M. Wt: 400.5 g/mol
InChI Key: YMZFCNQNTWLIEW-XAJHFOFHSA-N
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Description

(1R,2R,3S,4S)-Methyl 3-((S)-1-acetamido-2-ethylbutyl)-4-((tert-butoxycarbonyl)amino)-2-hydroxycyclopentanecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3S,4S)-Methyl 3-((S)-1-acetamido-2-ethylbutyl)-4-((tert-butoxycarbonyl)amino)-2-hydroxycyclopentanecarboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the cyclopentane ring, followed by the introduction of the hydroxyl, acetamido, and tert-butoxycarbonyl groups. Common reagents used in these steps include protecting groups, catalysts, and solvents that facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3S,4S)-Methyl 3-((S)-1-acetamido-2-ethylbutyl)-4-((tert-butoxycarbonyl)amino)-2-hydroxycyclopentanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the acetamido group can produce an amine.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R,3S,4S)-Methyl 3-((S)-1-acetamido-2-ethylbutyl)-4-((tert-butoxycarbonyl)amino)-2-hydroxycyclopentanecarboxylate can be used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.

Biology

In biology, this compound can be used to study enzyme-substrate interactions, particularly those involving hydroxyl and acetamido groups. It can also serve as a model compound for investigating the effects of stereochemistry on biological activity.

Medicine

In medicine, (1R,2R,3S,4S)-Methyl 3-((S)-1-acetamido-2-ethylbutyl)-4-((tert-butoxycarbonyl)amino)-2-hydroxycyclopentanecarboxylate may have potential as a drug candidate or a precursor for drug development. Its functional groups and stereochemistry could be exploited to design molecules with specific biological activities.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, that require specific functional groups and stereochemistry for their properties.

Mechanism of Action

The mechanism of action of (1R,2R,3S,4S)-Methyl 3-((S)-1-acetamido-2-ethylbutyl)-4-((tert-butoxycarbonyl)amino)-2-hydroxycyclopentanecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and acetamido groups can form hydrogen bonds with active sites, while the tert-butoxycarbonyl group can provide steric hindrance or protection. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopentane derivatives with hydroxyl, acetamido, and tert-butoxycarbonyl groups. Examples include:

  • (1R,2R,3S,4S)-Methyl 3-((S)-1-acetamido-2-methylbutyl)-4-((tert-butoxycarbonyl)amino)-2-hydroxycyclopentanecarboxylate
  • (1R,2R,3S,4S)-Methyl 3-((S)-1-acetamido-2-ethylpropyl)-4-((tert-butoxycarbonyl)amino)-2-hydroxycyclopentanecarboxylate

Uniqueness

The uniqueness of (1R,2R,3S,4S)-Methyl 3-((S)-1-acetamido-2-ethylbutyl)-4-((tert-butoxycarbonyl)amino)-2-hydroxycyclopentanecarboxylate lies in its specific stereochemistry and the combination of functional groups. This combination allows for unique interactions with molecular targets and provides opportunities for developing new synthetic methodologies and applications in various fields.

Properties

Molecular Formula

C20H36N2O6

Molecular Weight

400.5 g/mol

IUPAC Name

methyl (1R,2R,3S,4S)-3-[(1S)-1-acetamido-2-ethylbutyl]-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate

InChI

InChI=1S/C20H36N2O6/c1-8-12(9-2)16(21-11(3)23)15-14(22-19(26)28-20(4,5)6)10-13(17(15)24)18(25)27-7/h12-17,24H,8-10H2,1-7H3,(H,21,23)(H,22,26)/t13-,14+,15+,16+,17+/m1/s1

InChI Key

YMZFCNQNTWLIEW-XAJHFOFHSA-N

Isomeric SMILES

CCC(CC)[C@@H]([C@@H]1[C@H](C[C@H]([C@@H]1O)C(=O)OC)NC(=O)OC(C)(C)C)NC(=O)C

Canonical SMILES

CCC(CC)C(C1C(CC(C1O)C(=O)OC)NC(=O)OC(C)(C)C)NC(=O)C

Origin of Product

United States

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